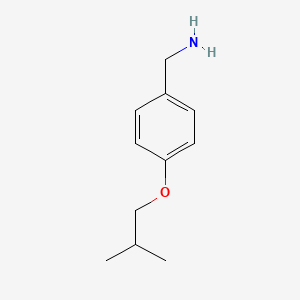

(4-Isobutoxyphenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Isobutoxyphenyl)methanamine, also known by its IUPAC name [4-(2-methylpropoxy)phenyl]methanamine, is a compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 g/mol . The compound is also known by other synonyms such as 4-isobutoxybenzylamine and 4-Isobutoxy-benzylamine .

Molecular Structure Analysis

The molecular structure of (4-Isobutoxyphenyl)methanamine consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The InChI code for the compound isInChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 . Physical And Chemical Properties Analysis

(4-Isobutoxyphenyl)methanamine has a molecular weight of 179.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 4 . Its exact mass is 179.131014166 g/mol, and its monoisotopic mass is also 179.131014166 g/mol . The topological polar surface area of the compound is 35.2 Ų .Applications De Recherche Scientifique

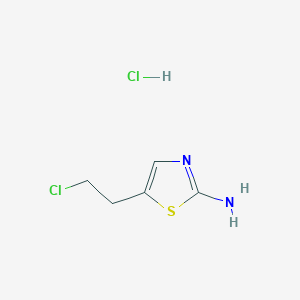

Synthesis of Thiazolyl α-Aminophosphonate Derivatives

“(4-Isobutoxyphenyl)methanamine” is used in the synthesis of a new class of thiazolyl α-aminophosphonate derivatives . This synthesis is achieved by a one-pot Kabachnik–Fields reaction of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite .

Anticancer Activity

The thiazolyl α-aminophosphonate derivatives synthesized using “(4-Isobutoxyphenyl)methanamine” have shown promising anticancer activity . These compounds have demonstrated potent inhibitory activities against various human cancers including human cervical cancer (HeLa), human breast adenocarcinoma (SK-BR-3), human chronic myeloid leukemia (K 562), and human colon carcinoma cells (Colo 205) .

Inhibition of DNA Topoisomerase II

The anticancer activity of the thiazolyl α-aminophosphonate derivatives synthesized using “(4-Isobutoxyphenyl)methanamine” is attributed to their ability to inhibit DNA topoisomerase II .

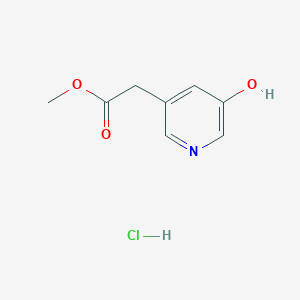

Synthesis of Pimavanserin Tartrate

“(4-Isobutoxyphenyl)methanamine” is also used in the synthesis of pimavanserin tartrate , a medication used for the treatment of Parkinson’s disease psychosis.

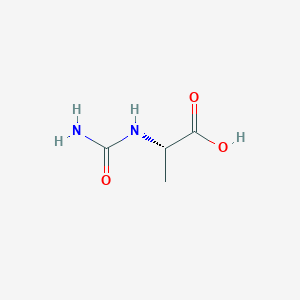

NF-κB Activation Suppression

“(4-Isobutoxyphenyl)methanamine” has been found to suppress the activation levels of the NF-κB dose , which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens.

Antibiotics and Antivirals

α-Aminophosphonates, which can be synthesized using “(4-Isobutoxyphenyl)methanamine”, have been found to act as antibiotics and antivirals .

Propriétés

IUPAC Name |

[4-(2-methylpropoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVKKHDTYSDPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Isobutoxyphenyl)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)

![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)